5-Methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
5-Methoxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a methoxy (-OCH₃) group at position 5, a methyl (-CH₃) group at position 1, and an amine (-NH₂) group at position 4 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methoxy-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-8-5(9-2)4(6)3-7-8;/h3H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTATIHREHHPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 5-methoxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methoxy-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 5-methoxy-1-methylpyrazol-4-amine hydrochloride and related compounds from the evidence:
Key Observations
Substituent Effects: Methoxy vs. Aromatic vs. Aliphatic Substituents: The 4-(4-methylphenyl) group in ’s compound introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target’s methoxy group .
Core Structure Differences: Pyrazole vs. Isothiazole: Isothiazole derivatives () exhibit distinct electronic properties due to sulfur in the ring, influencing reactivity and binding affinity in biological systems .
Hydrochloride Salt Advantages :
- Enhanced solubility and stability are common across hydrochlorides (e.g., Roxindole hydrochloride in ), making them preferable in drug formulation .
Analytical and Stability Considerations
- Chromatographic Methods : Techniques like cyclodextrin-modified micellar ultra pressure liquid chromatography () could be adapted for analyzing the target compound, given its polar functional groups .
- Stability Testing : Stability-indicating methods for dosulepin hydrochloride () suggest that accelerated degradation studies under varying pH and temperature conditions are critical for hydrochloride salts .
Biological Activity
5-Methoxy-1-methylpyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Methoxy-1-methylpyrazol-4-amine; hydrochloride features a pyrazole ring with a methoxy group at the 3-position and a methyl group at the 1-position. Its molecular formula is CHNO, with a molecular weight of approximately 168.16 g/mol. The presence of these functional groups contributes to its reactivity and potential applications in various biological contexts.
The biological activity of 5-Methoxy-1-methylpyrazol-4-amine; hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, leading to antimicrobial, antifungal, and anticancer effects. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora kinases and cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
Research indicates that 5-Methoxy-1-methylpyrazol-4-amine; hydrochloride exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis .
Anticancer Activity
The anticancer potential of 5-Methoxy-1-methylpyrazol-4-amine; hydrochloride has been evaluated in several cancer cell lines. Notably, it has shown significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC values ranging from 3.79 to 42.30 µM . The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has also demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further exploration in inflammatory disease models .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to 5-Methoxy-1-methylpyrazol-4-amine; hydrochloride:
| Compound | Biological Activity | IC Values |
|---|---|---|
| 5-Methoxy-1-methylpyrazol-4-amine | Anticancer (MCF7) | 3.79 µM |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic (Hep-2) | 3.25 mg/mL |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Antitumor (A549) | 26 µM |
These findings suggest that modifications to the pyrazole structure can significantly influence biological activity, indicating a promising area for further research into structure–activity relationships (SAR).
Q & A
Q. Basic Research Focus
- HPLC/MS : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).
- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., CHClNO).
- XRD : Resolve crystalline structure to confirm hydrochloride salt formation .
Methodological Tip : Cross-check melting points with literature values for analogous compounds (e.g., 1787909-27-6 derivatives) .
Table 1: Comparison of Synthetic Routes for Pyrazole-Amine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
